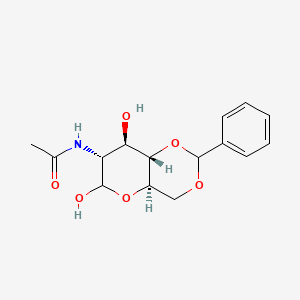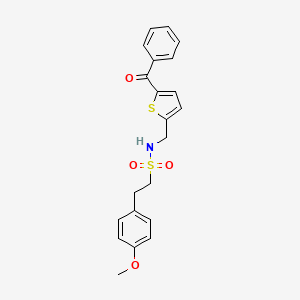
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,6-difluorobenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,6-difluorobenzyl)acetamide is an organic compound characterized by its unique structural properties. Its complex molecular composition lends itself to various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is notable for its distinctive pyridazinone core, combined with difluorobenzyl and cyclopropyl groups.
Vorbereitungsmethoden
Synthetic routes and reaction conditions: The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,6-difluorobenzyl)acetamide involves multiple steps. One common route starts with the formation of the pyridazinone core through a cyclization reaction of a hydrazine derivative with a diketone. Following this, the introduction of the cyclopropyl group is typically achieved via alkylation, using a suitable cyclopropyl halide. The final step involves acylation of the pyridazinone with difluorobenzylacetamide under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial production methods: Large-scale production of this compound leverages continuous flow chemistry to optimize reaction conditions and improve yield. Automated synthesizers and high-throughput screening techniques are utilized to scale up the production process efficiently. Catalysts such as palladium or nickel complexes are frequently used to accelerate reaction rates and ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of reactions: The compound undergoes several types of reactions:
Oxidation: : It can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of hydroxyl derivatives.
Reduction: : The reduction of this compound typically involves hydrogenation reactions using catalysts like platinum or palladium, resulting in the formation of amine derivatives.
Substitution: : Halogenation and nitration are common substitution reactions involving reagents like bromine or nitric acid, respectively.
Common reagents and conditions used:
Oxidation: : Potassium permanganate, hydrogen peroxide, chromium trioxide.
Reduction: : Hydrogen gas with platinum or palladium catalysts.
Substitution: : Bromine, nitric acid, sulfuric acid.
Major products formed:
Oxidation: : Hydroxyl derivatives.
Reduction: : Amine derivatives.
Substitution: : Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,6-difluorobenzyl)acetamide is used extensively in scientific research:
Chemistry: : As a building block in synthetic chemistry for creating more complex molecules and exploring reaction mechanisms.
Biology: : As a probe to study enzyme interactions and protein binding, owing to its unique chemical structure.
Medicine: : Investigated for its potential as a pharmaceutical agent due to its bioactivity, particularly in targeting specific enzymes or receptors.
Industry: : Used in the development of new materials and as a catalyst in chemical manufacturing processes.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets:
Molecular targets: : Enzymes such as kinases and phosphatases, which play crucial roles in cellular signaling pathways.
Pathways involved: : It modulates these pathways by inhibiting or activating the enzymatic functions, leading to altered cellular responses. Its difluorobenzyl group contributes to its binding affinity and specificity toward these targets.
Vergleich Mit ähnlichen Verbindungen
Compared to other pyridazinone derivatives, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,6-difluorobenzyl)acetamide stands out due to its:
Higher binding affinity: : The presence of the difluorobenzyl group enhances its interaction with molecular targets.
Unique structural features: : The cyclopropyl group provides added stability and resistance to metabolic degradation.
Similar compounds include:
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(benzyl)acetamide
2-(3-phenyl-6-oxopyridazin-1(6H)-yl)-N-(2,6-difluorobenzyl)acetamide
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2,6-difluorobenzyl)acetamide
Each of these compounds shares a pyridazinone core but varies in its substituents, which affects their overall reactivity and applications. The compound is unique in combining difluorobenzyl and cyclopropyl groups, setting it apart in both function and utility.
Eigenschaften
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[(2,6-difluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O2/c17-12-2-1-3-13(18)11(12)8-19-15(22)9-21-16(23)7-6-14(20-21)10-4-5-10/h1-3,6-7,10H,4-5,8-9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHKFAXVGNNDBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NCC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2950405.png)




![2-fluoro-N-{1-[(methylcarbamoyl)methyl]-1H-indol-6-yl}pyridine-4-carboxamide](/img/structure/B2950413.png)


![N-cyclopropyl-N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2950416.png)


![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2950419.png)
![N-(4-Chlorophenyl)-N-(cyanomethyl)-2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)acetamide](/img/structure/B2950423.png)

